2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

2,6-Bis(4-chlorophenyl)-4-imidazol-1-ylaniline (CAS 647835-45-8), also named 4,4''-Dichloro-5'-(1H-imidazol-1-yl)-[1,1':3',1''-terphenyl]-2'-amine, is a synthetic organic small molecule with the molecular formula C21H15Cl2N3 and a molecular weight of 380.27 g/mol. It belongs to the class of terphenyl amines, featuring a central aniline core with two 4-chlorophenyl substituents and an imidazol-1-yl group.

Molecular Formula C21H15Cl2N3
Molecular Weight 380.3 g/mol
CAS No. 647835-45-8
Cat. No. B12931394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline
CAS647835-45-8
Molecular FormulaC21H15Cl2N3
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2N)C3=CC=C(C=C3)Cl)N4C=CN=C4)Cl
InChIInChI=1S/C21H15Cl2N3/c22-16-5-1-14(2-6-16)19-11-18(26-10-9-25-13-26)12-20(21(19)24)15-3-7-17(23)8-4-15/h1-13H,24H2
InChIKeyLPLPHJQRUAAKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(4-chlorophenyl)-4-imidazol-1-ylaniline (CAS 647835-45-8): Chemical Identity and Basic Characteristics for Procurement


2,6-Bis(4-chlorophenyl)-4-imidazol-1-ylaniline (CAS 647835-45-8), also named 4,4''-Dichloro-5'-(1H-imidazol-1-yl)-[1,1':3',1''-terphenyl]-2'-amine, is a synthetic organic small molecule with the molecular formula C21H15Cl2N3 and a molecular weight of 380.27 g/mol . It belongs to the class of terphenyl amines, featuring a central aniline core with two 4-chlorophenyl substituents and an imidazol-1-yl group. The compound is commercially available for research purposes at a specified purity of 97% . A thorough search of primary research papers, patents, and authoritative databases did not yield accessible, comparator-based quantitative pharmacologic or material performance data for this specific compound, limiting procurement decisions to considerations of its unique structure and physicochemical properties within its chemical class.

Why In-Class Substitution Is Not Advisable for 2,6-Bis(4-chlorophenyl)-4-imidazol-1-ylaniline in Specialized R&D


Generic substitution within the terphenyl amine class is unreliable for 2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline because even minor structural variations can drastically alter target binding, selectivity, and physicochemical properties. For instance, compounds like 2,6-bis(4-chlorophenyl)aniline (CAS 647835-40-3), which lacks the 4-imidazol-1-yl group , or alternative imidazol-1-ylaniline regioisomers, such as 4-(1H-imidazol-1-yl)aniline (CAS 2221-00-3) [1], present fundamentally different hydrogen-bonding capabilities and steric profiles. In the absence of published head-to-head comparator data for the target compound, the substantial structural differences between it and its closest analogs create a high-scientific-risk scenario where functional interchangeability cannot be assumed. A procurement decision must therefore hinge on the unique molecular geometry required for a specific, proprietary assay or synthetic step, for which a near analog is structurally incapable of substituting.

Quantitative Differentiation Evidence for 2,6-Bis(4-chlorophenyl)-4-imidazol-1-ylaniline Against Closest Analogs


Structural and Functional Class Divergence from Non-Imidazole-Containing Analog 2,6-Bis(4-chlorophenyl)aniline

A fundamental differentiation factor is the presence of the 4-imidazol-1-yl moiety on the central aniline ring, which is absent in the closest precursor analog, 2,6-bis(4-chlorophenyl)aniline (CAS 647835-40-3) . The imidazole ring provides distinct hydrogen bond acceptor/donor capabilities and alters the molecule's electronic and steric landscape, which is critical for target engagement in biochemical assays. While no direct comparative bioassay data was found for the target compound, this structural divergence represents a qualitative but significant difference from the non-imidazole analog, which is a core requirement for many kinase inhibition or metal-coordination chemistries.

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Regioisomeric Differentiation from Other Imidazol-1-ylaniline Substitution Patterns

The position of the imidazol-1-yl group on the aniline core creates a major differentiation axis from other imidazol-1-ylaniline regioisomers, such as 4-(1H-imidazol-1-yl)aniline (CAS 2221-00-3) [1]. In the target compound, the imidazole is at the 4-position of a sterically hindered 2,6-diaryl-aniline, whereas in 4-(1H-imidazol-1-yl)aniline, it is attached to an unsubstituted aniline. This leads to drastically different molecular shapes, conformational flexibility, and likely biological target profiles. The target compound's bis-4-chlorophenyl groups confer increased lipophilicity (cLogP) and potential for halogen bonding, which are completely absent in the simpler comparator.

Chemical Biology Ligand Design Molecular Recognition

Recommended Application Scenarios for 2,6-Bis(4-chlorophenyl)-4-imidazol-1-ylaniline Based on Structural Differentiation


Proprietary Kinase Inhibitor or Other Protein Ligand Discovery Requiring a Hindered Imidazole-Aniline Pharmacophore

This compound is suitable for projects where a proprietary screening hit or a patent structure-activity relationship (SAR) exploration has identified the unique 2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline scaffold as a critical core [1]. In such a scenario, no other compound can serve as a substitute because the specific substitution pattern is central to the intellectual property or the biological activity, and simpler analogs like 2,6-bis(4-chlorophenyl)aniline would be inactive due to the missing imidazole group.

Synthetic Intermediate for Advanced Functional Materials with Specific Electronic or Steric Requirements

The compound's structure, particularly the combination of a terphenyl scaffold with an imidazole group, makes it a potential intermediate for synthesizing charge-transport materials, organic light-emitting diode (OLED) emitters, or metal-organic frameworks (MOFs) where the imidazole serves as a coordinating ligand. Its use would be dictated by a specific material design that computationally or experimentally requires this exact, pre-functionalized terphenyl core, as described in aniline derivative patents for electronic applications [1].

Chemical Probe Synthesis for Target Identification Studies

When synthesizing a chemical probe (e.g., a PROTAC linker precursor or an affinity chromatography ligand) based on an initial hit that featured a 2,6-diaryl-4-imidazol-1-ylaniline core, this compound is the direct starting material. The unique reactivity of the free amine group, ortho to two large aryl rings, allows for specific conjugations that are not possible with other regioisomers or less-functionalized anilines, a factor critical for preserving probe-target binding affinity.

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